Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amino group and a methyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which is then protected with a tert-butoxycarbonyl (Boc) group. The methyloxetane ring is introduced through a series of reactions that may involve epoxidation and ring-opening steps. The final product is obtained by neutralizing the intermediate with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The methyloxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological molecules. The methyloxetane ring may also play a role in binding to specific sites on target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate: This compound is unique due to the presence of both a Boc-protected amino group and a methyloxetane ring.
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methyloxetane ring, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and interactions.
Properties
Molecular Formula |
C12H20NNaO5 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
sodium;3-(3-methyloxetan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H21NO5.Na/c1-11(2,3)18-10(16)13-8(9(14)15)5-12(4)6-17-7-12;/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15);/q;+1/p-1 |
InChI Key |
FKCFFAIIMHGYPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC1)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.